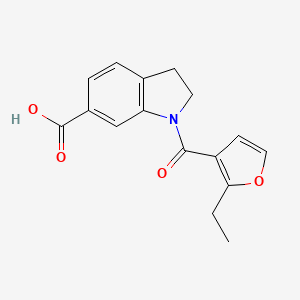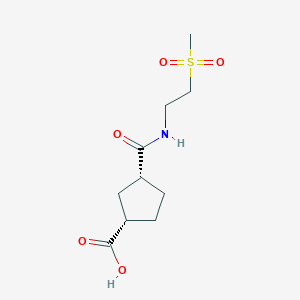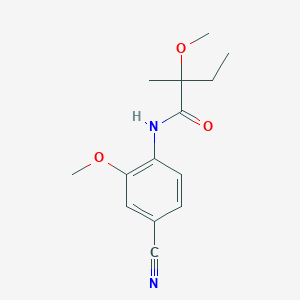
1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid, also known as EFCA, is a novel compound with potential applications in scientific research. EFCA is a synthetic compound that is derived from indole, a heterocyclic aromatic organic compound.
Mécanisme D'action
The exact mechanism of action of 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid is not yet fully understood. However, studies have suggested that 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inhibiting angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid has been shown to have antimicrobial activity against various bacterial and fungal strains. 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid is also relatively stable and has a long shelf-life, which makes it easy to store and transport. However, one limitation of 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid is that it is not yet widely available, which could limit its use in certain research settings.
Orientations Futures
There are several future directions for research on 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid. One direction is to further investigate its anticancer activity and potential for use in cancer therapy. Another direction is to explore its potential for use in the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, research could focus on optimizing the synthesis method for 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid to improve yield and reduce costs. Finally, studies could investigate the safety and toxicity of 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid in vivo to determine its potential for use in human clinical trials.
In conclusion, 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid is a novel compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid and its applications in various fields.
Méthodes De Synthèse
1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid can be synthesized using a multi-step process that involves the reaction of ethylfuran-3-carboxylic acid with indole-6-carboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid has potential applications in scientific research, particularly in the field of drug discovery. 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid has been shown to exhibit anticancer activity in vitro, making it a promising candidate for the development of new cancer therapies. 1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases, such as arthritis and cardiovascular disease.
Propriétés
IUPAC Name |
1-(2-ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-14-12(6-8-21-14)15(18)17-7-5-10-3-4-11(16(19)20)9-13(10)17/h3-4,6,8-9H,2,5,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRXABIEFEGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)N2CCC3=C2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylfuran-3-carbonyl)-2,3-dihydroindole-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)
![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)

![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)

![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)

![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)
![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)